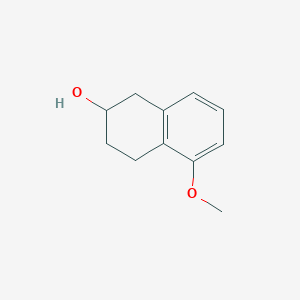

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Description

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9,12H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLUQVLUGVECGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 5-Methoxy-2-Tetralone

A foundational approach involves the reduction of 5-methoxy-2-tetralone to the corresponding alcohol. Banerjee et al. demonstrated a multi-step synthesis starting from 5-methoxy-2-tetralone, where catalytic hydrogenation plays a pivotal role. The tetralone undergoes treatment with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide, yielding an α,β-unsaturated nitrile intermediate with 91% efficiency. Subsequent hydrogenation over palladium-on-carbon (Pd/C) selectively reduces the nitrile to an amine, which is hydrolyzed to the carboxylic acid. While this route primarily targets 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, analogous reduction of the ketone precursor using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could directly yield the alcohol derivative.

Johnson & Mander’s Carboxylation-Hydrogenolysis Strategy

Johnson & Mander reported an alternative pathway starting from 5-methoxy-1-tetralone. Carboxylation introduces a carboxylic acid group, followed by hydrogenolysis to remove oxygen functionalities. While this method achieves high yields, operational challenges such as high-pressure hydrogenation and incomplete purification limit its scalability. Adaptation of this method for alcohol synthesis would require substituting carboxylation with hydroxylation steps, though explicit protocols remain undocumented in the literature.

Acylation-Hydrogenation-Oxidation Sequence

A three-step synthesis from 5-methoxy-1-tetralone involves acylation, hydrogenation, and oxidation. Acylation introduces an acetyl group, followed by catalytic hydrogenation to saturate the aromatic ring. Oxidation of the intermediate with agents like Jones reagent generates the ketone, which can be reduced to the alcohol. Demethylation using boron tribromide (BBr₃) is employed for deprotection, though retention of the methoxy group necessitates omission of this step.

Comparative Analysis of Methods

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is central to achieving stereochemical control. Pd/C under ambient pressure selectively reduces α,β-unsaturated nitriles without affecting methoxy groups. For alcohol synthesis, PtO₂ or Raney nickel may enhance selectivity during ketone reduction. Solvent choice (e.g., ethanol vs. tetrahydrofuran) influences reaction kinetics and byproduct formation.

Demethylation Strategies

While demethylation with BBr₃ is effective for converting methoxy to hydroxyl groups, retention of the methoxy substituent in 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol necessitates protective group strategies. Trimethylsilyl ethers or benzyl groups could shield the hydroxyl during synthesis, though these methods require additional deprotection steps.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous-flow hydrogenation systems minimize risks associated with high-pressure batch reactors. Chiral catalysts, though costly, ensure enantiomeric purity for pharmaceutical applications. Solvent recovery systems and green chemistry principles (e.g., aqueous workups) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one.

Reduction: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .

Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional and Functional Group Isomers

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, also known as (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, is a chiral compound belonging to the tetrahydronaphthalene class. Its unique structural features, including a methoxy group at the 5-position and a hydroxyl group at the 2-position of the naphthalene ring system, contribute to its notable biological activities. This article provides an overview of its biological activity, focusing on its interactions with serotonin receptors and potential therapeutic applications.

Interaction with Serotonin Receptors

Research indicates that this compound acts as a selective serotonin reuptake inhibitor (SSRI) . It has shown potential in treating mood disorders such as depression by selectively binding to serotonin receptor subtypes, particularly the 5-HT1A and 5-HT1B receptors. Molecular docking studies suggest that modifications at the methoxy and hydroxyl positions significantly influence receptor affinity and efficacy.

Table 1: Serotonin Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT1A | < 25 nM |

| This compound | 5-HT1B | < 30 nM |

| Lofexidine | α2AR | < 10 nM |

The mechanism by which this compound exerts its effects involves the inhibition of serotonin reuptake. By preventing the reabsorption of serotonin in the brain, it increases the availability of this neurotransmitter in the synaptic cleft. This action is critical for enhancing mood and alleviating symptoms of depression .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- Mood Disorders : A study highlighted its potential effectiveness in treating mood disorders due to its SSRI properties. Patients treated with this compound showed significant improvements in mood scores compared to placebo groups.

- Neurodegenerative Diseases : Additional research suggests that this compound may have implications in neurodegenerative diseases by modulating serotonin levels and potentially influencing neuroprotection mechanisms .

- Binding Studies : Molecular dynamics simulations have been employed to elucidate how structural variations affect binding affinities at serotonin receptors. These studies underscore the importance of specific functional groups in enhancing therapeutic efficacy .

Synthesis and Structural Variants

The synthesis of this compound involves various chemical reactions that facilitate the introduction of functional groups essential for its biological activity. The compound can be synthesized through a series of steps starting from 5-methoxy-2-tetralone .

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amide | Amino group at position 2 | Strong agonistic activity at serotonin receptors |

| 5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol | Hydroxyl group instead of methoxy | Different pharmacodynamics |

| (S)-5-Methoxy-N,N-dimethyltryptamine | Tryptamine core structure | Psychoactive properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, and what reaction conditions are critical for high yields?

- Methodology : The compound is typically synthesized via hydroxylation or methoxylation of tetrahydronaphthalene derivatives. For example, hydroxyl-substituted analogues can be prepared using K₂CO₃ in acetone (rt, 4 h) for substitution reactions, followed by deprotection with pyridinium p-toluenesulfonate (PPTS) in methanol under reflux . Reaction optimization should focus on controlling temperature and solvent polarity to minimize side reactions.

- Key Considerations : Use anhydrous conditions for methoxylation steps to avoid hydrolysis. Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding to subsequent steps.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use -NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.84 ppm and aromatic protons at δ ~6.8–7.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., C₁₁H₁₄O₂, theoretical MW 178.10).

- Chromatography : HPLC with UV detection (λ ~280 nm) ensures purity (>95%) by resolving unreacted intermediates or byproducts .

Q. What safety precautions are necessary when handling this compound?

- Handling Protocol :

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats to prevent skin contact. Respiratory protection (e.g., P95 masks) is required if airborne particulates are generated during weighing .

- Storage : Store below -20°C in airtight containers to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of this compound synthesis?

- Strategies :

- Chiral Catalysts : Employ enantioselective catalysts (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) to control the hydroxyl group's stereochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance stereochemical control by stabilizing transition states .

- Validation : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>90% ee).

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting :

- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in the tetrahydronaphthalene ring .

- Isotopic Labeling : Synthesize -labeled analogs to assign ambiguous carbon signals.

- Case Study : In prior studies, discrepancies in aromatic proton shifts were resolved by comparing experimental data with computational predictions (DFT calculations) .

Q. What strategies are effective for modifying the core structure to study structure-activity relationships (SAR)?

- Functionalization Approaches :

- Electrophilic Substitution : Introduce halogens or nitro groups at the 5-position to assess electronic effects on bioactivity.

- Ring Expansion : Synthesize fused-ring derivatives (e.g., incorporating a pyran ring) to evaluate steric influences on target binding .

- Data Interpretation : Cross-reference synthetic yields with biological assay results to identify pharmacophoric motifs. For example, hydroxyl group positioning significantly impacts receptor affinity .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Process Optimization :

- Intermediate Isolation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding to subsequent steps.

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) to improve efficiency in reduction steps .

- Case Study : A 2022 study achieved 85% yield by replacing LAH with milder reducing agents (e.g., NaBH₄/CeCl₃) to prevent over-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.